2h-perfluoro-5,8-dimethyl-3,6,9-trioxadodecane

Description

The exact mass of the compound Propane, 1,1,1,2,3,3-hexafluoro-2-(heptafluoropropoxy)-3-(1,2,2-trifluoro-2-(1,2,2,2-tetrafluoroethoxy)-1-(trifluoromethyl)ethoxy)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1,1,2,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]-3-(1,2,2,2-tetrafluoroethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11HF23O3/c12-1(2(13,14)15)35-10(31,32)4(18,7(23,24)25)37-11(33,34)5(19,8(26,27)28)36-9(29,30)3(16,17)6(20,21)22/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLOKTBZZPZAMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11HF23O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10880193 | |

| Record name | 2H-Perfluoro(5,8-dimethyl-3,6,9-trioxadodecane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

618.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [SynQuest Laboratories MSDS] | |

| Record name | 2H-Perfluoro-5,8-dimethyl-3,6,9-trioxadodecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20946 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3330-16-3 | |

| Record name | 1,1,1,2,3,3-Hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-3-[1,2,2-trifluoro-2-(1,2,2,2-tetrafluoroethoxy)-1-(trifluoromethyl)ethoxy]propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3330-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1,1,1,2,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-3-(1,2,2-trifluoro-2-(1,2,2,2-tetrafluoroethoxy)-1-(trifluoromethyl)ethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003330163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,1,1,2,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-3-[1,2,2-trifluoro-2-(1,2,2,2-tetrafluoroethoxy)-1-(trifluoromethyl)ethoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Perfluoro(5,8-dimethyl-3,6,9-trioxadodecane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Perfluoro(5,8-dimethyl-3,6,9-trioxadodecane) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what are the physical properties of 2h-perfluoro-5,8-dimethyl-3,6,9-trioxadodecane

An In-Depth Technical Guide to the Physical Properties of 2H-Perfluoro-5,8-dimethyl-3,6,9-trioxadodecane

Introduction

This compound, also known by its CAS Number 3330-16-3, is a highly fluorinated ether compound.[1][2][3][4] Its unique molecular structure, combining a hydrocarbon linkage with a perfluorinated polyether backbone, imparts a distinct set of physical and chemical properties. This guide provides a comprehensive overview of its key physical characteristics, offering insights for its application in advanced materials, electronics, and as a high-performance fluid.[5] As a perfluoropolyether (PFPE) derivative, it exhibits high thermal and chemical stability, making it suitable for demanding environments.[5]

Molecular Structure and Identity

The fundamental identity of this compound is defined by its molecular formula, C11HF23O3, and a molecular weight of approximately 618.09 g/mol .[1][6][7][8] The structure features a central trioxadodecane chain that is extensively fluorinated, with the exception of a single hydrogen atom, which significantly influences its physical behavior.

Caption: Workflow for determining density using a pycnometer.

-

Calibration: Calibrate a 10 mL pycnometer using deionized water at a controlled temperature (25°C).

-

Sample Preparation: Allow the this compound sample to reach thermal equilibrium in a 25°C water bath.

-

Measurement:

-

Measure the mass of the clean, dry, and empty pycnometer.

-

Fill the pycnometer with the temperature-equilibrated sample.

-

Measure the mass of the filled pycnometer.

-

-

Calculation: The density is calculated by dividing the net mass of the sample by the calibrated volume of the pycnometer. This self-validating system relies on the precise calibration of the pycnometer volume.

Handling and Safety Considerations

This compound is classified as causing skin and eye irritation and may cause respiratory irritation. [1][9]Therefore, appropriate personal protective equipment (PPE) is essential.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood. [1]* Personal Protective Equipment:

Applications in Research and Development

The unique physical properties of this compound make it a valuable material for several advanced applications:

-

High-Performance Lubricants: Its excellent thermal stability and chemical inertness make it suitable for use in demanding environments such as in aerospace and for vacuum pumps. [5]* Electronics and Semiconductor Manufacturing: It can be used as a protective, anti-fouling coating to shield equipment from chemical corrosion and particulate contamination. [5]* Industrial Fluids: Its inert nature allows it to be used as a carrier fluid or a stabilizer additive in various industrial processes. [5]

References

-

2H-Perfluoro(5,8-dimethyl-3,6,9-trioxadodecane) CAS 3330-16-3 - GNEE. [Link]

-

2H-Perfluoro(5,8-dimethyl-3,6,9-trioxadodecane) CAS 3330-16-3 - GNEE (Farsi). [Link]

-

This compound CAS 3330-16-3 - Warshel Chemical Ltd. [Link]

-

This compound - chemical point. [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound | 3330-16-3 [chemicalbook.com]

- 3. This compound, CasNo.3330-16-3 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]

- 4. chemicalpoint.eu [chemicalpoint.eu]

- 5. gneechem.com [gneechem.com]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. scbt.com [scbt.com]

- 8. warshel.com [warshel.com]

- 9. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to 2H-perfluoro-5,8-dimethyl-3,6,9-trioxadodecane

Abstract: This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of 2H-perfluoro-5,8-dimethyl-3,6,9-trioxadodecane, a complex fluorinated ether. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes available technical data with expert insights into its molecular characteristics and functional performance. The guide covers the compound's identification, physicochemical properties, and its roles as a high-performance lubricant and advanced anti-fouling agent. While a specific, publicly documented synthesis protocol and detailed experimental spectroscopic data remain elusive, this guide offers a foundational understanding based on established principles of fluorinated ether chemistry.

Molecular Identification and Structure

This compound, also known by its synonym Fluoroether E-3, is a per- and polyfluoroalkyl substance (PFAS) with a unique molecular architecture.[1] Its structure is characterized by a twelve-carbon backbone, interspersed with three ether linkages at the 3rd, 6th, and 9th positions. The molecule is heavily fluorinated, with the exception of a single hydrogen atom at the 2-position, and features two methyl groups at the 5th and 8th positions.

The presence of the C-H bond in an otherwise perfluorinated structure is a key feature, influencing its chemical reactivity and potential metabolic pathways, a consideration of importance in pharmaceutical and biological research.

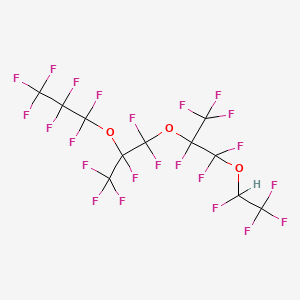

Below is a two-dimensional representation of the chemical structure of this compound.

Caption: 2D structure of this compound.

Physicochemical Properties

The unique structural characteristics of this compound give rise to a distinct set of physical and chemical properties. A summary of these properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 3330-16-3 | [1][2] |

| Molecular Formula | C11HF23O3 | [2] |

| Molecular Weight | 618.09 g/mol | [2] |

| Boiling Point | 234 °C | [3] |

| Melting Point | -106.7 °C | [3] |

| Density | 1.739 g/cm³ | [3] |

| Flash Point | 102.2 °C | [4] |

| Appearance | Colorless liquid | [5] |

Synthesis and Manufacturing

A detailed, publicly available synthesis protocol for this compound is not readily found in the scientific literature. However, the synthesis of fluorinated ethers is generally achieved through established methods such as the reaction of perfluoroolefins with alcohols or the direct fluorination of hydrocarbon ethers. Given the structure of the target molecule, a plausible synthetic route could involve the Williamson ether synthesis using appropriate fluorinated alkoxides and alkyl halides, followed by a selective fluorination or dehydrofluorination step to introduce the single hydrogen atom.

Spectroscopic Characterization

While this compound is used as a tuning compound for mass spectrometry under the name Fluoroether E3, specific experimental spectra are not widely published.[6] Based on the known spectroscopic behavior of perfluoropolyethers, the following characteristics can be anticipated:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A single, complex multiplet would be expected for the lone proton at the 2-position, split by the adjacent fluorine atoms.

-

¹⁹F NMR: A complex spectrum with multiple signals corresponding to the chemically distinct fluorine environments along the perfluorinated chain and the trifluoromethyl groups would be observed.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong C-F stretching bands in the region of 1100-1300 cm⁻¹ and C-O-C stretching vibrations characteristic of ethers.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak at m/z 618, with a characteristic fragmentation pattern involving the cleavage of C-C and C-O bonds within the fluorinated backbone.

Applications in Advanced Materials

The distinct properties of this compound make it a valuable component in several high-performance applications.

High-Performance Lubrication

Perfluoropolyethers (PFPEs) are renowned for their excellent lubricating properties, especially in extreme environments. The mechanism of action involves the formation of a thin, protective film on metal surfaces. Under high pressure and temperature, the PFPE molecule can react with the metal surface to form a layer of metal fluorides. This layer acts as a solid lubricant, reducing friction and wear. The high thermal stability and chemical inertness of the perfluorinated backbone ensure the lubricant's performance over a wide range of operating conditions.

Anti-Fouling Coatings

The low surface energy of fluorinated compounds is the primary reason for their use in anti-fouling and easy-to-clean coatings. This compound, when incorporated into a coating formulation, will migrate to the surface, creating a hydrophobic and oleophobic barrier. This barrier prevents the adhesion of dirt, oils, and other contaminants, making the surface easy to clean and maintain.

Safety and Handling

This compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used when handling this compound.[4] Work should be conducted in a well-ventilated area.[4]

Emergency Procedures:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[4]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[4]

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.[4]

Environmental Considerations

As a per- and polyfluoroalkyl substance (PFAS), the environmental fate and potential for bioaccumulation of this compound are subjects of ongoing research and regulatory scrutiny.[7] Due to the high strength of the carbon-fluorine bond, these compounds are highly persistent in the environment. Proper disposal in accordance with local regulations is crucial to minimize environmental impact.[4]

Conclusion

This compound stands as a specialized fluorochemical with significant potential in demanding applications where thermal stability, chemical inertness, and low surface energy are paramount. While a comprehensive understanding of its synthesis and detailed spectroscopic characterization remains an area for future public research, the foundational knowledge of its structure and the broader class of perfluorinated ethers provides a strong basis for its application in advanced materials. Further investigation into its synthesis and reactivity will undoubtedly unlock new opportunities for this versatile molecule.

References

-

Export Control Handbook for Chemicals (2023 edition). (URL: [Link])

-

PubChem. This compound. (URL: [Link])

-

European Union. Export Control Handbook for Chemicals (2025 edition) - JRC Publications Repository. (URL: [Link])

-

NASA Technical Reports Server. Spectroscopic Analysis of Perfluoropolyether Lubricant Degradation During Boundary Lubrication. (URL: [Link])

-

Semantic Scholar. [PDF] Spectroscopic analysis of perfluoropolyether lubricant degradation during boundary .... (URL: [Link])

-

Phenomenex. Perfluoroalkyl Substances (PFAS) Testing Guide. (URL: [Link])

-

PMC. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. (URL: [Link])

-

MDPI. Poly- and Perfluoroalkyl Substance (PFAS) Analysis in Environmental Matrices: An Overview of the Extraction and Chromatographic Detection Methods. (URL: [Link])

-

DTIC. GC-MS/MS Analyses of Biological Samples in Support of Developmental Toxic Effects on Percutaneous Exposure of Rats to VX. (URL: [Link])

-

Agilent. SAFETY DATA SHEET. (URL: [Link])

-

Perfluoropolyethers. (URL: [Link])

-

US EPA. PFAS Analytic Tools. (URL: [Link])

-

PubMed Central. Legacy and Emerging Per- and Polyfluoroalkyl Substances: Analytical Techniques, Environmental Fate, and Health Effects. (URL: [Link])

-

NASA Technical Reports Server (NTRS). Spectroscopic Analysis of Perfluoropolyether Lubricant Degradation During Boundary Lubrication. (URL: [Link])

-

Phenomenex. Perfluoroalkyl Substances (PFAS) Testing Guide. (URL: [Link])

-

Scribd. JRC132689 01 251111 100008 | PDF | Uranium | Chemical Substances. (URL: [Link])

-

chemical point. This compound. (URL: [Link])

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | C11HF23O3 | CID 102983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Legacy and Emerging Per- and Polyfluoroalkyl Substances: Analytical Techniques, Environmental Fate, and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2H-Perfluoro-5,8-dimethyl-3,6,9-trioxadodecane (CAS 3330-16-3) for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2H-Perfluoro-5,8-dimethyl-3,6,9-trioxadodecane, a fluorinated ether with the CAS number 3330-16-3. This document delves into the fundamental chemical and physical properties of the compound, with a primary focus on its principal application as a high-performance tuning and calibration standard in mass spectrometry. We will explore the scientific rationale behind its suitability for these applications, detailing its chemical inertness, thermal stability, and well-defined mass spectrum. This guide also provides insights into its specialized uses, including in proteomics research, alongside detailed protocols for its implementation in laboratory settings. Safety, handling, and storage procedures are also outlined to ensure its proper use.

Introduction: Unveiling a Critical Tool for Mass Spectrometry

This compound is a perfluorinated ether that has carved a niche for itself in the analytical sciences. Its unique molecular structure, characterized by a backbone of carbon and oxygen atoms saturated with fluorine, imparts a remarkable degree of chemical inertness and thermal stability.[1][2] These properties, coupled with its distinct fragmentation pattern under ionization, make it an invaluable tool for the calibration and tuning of sensitive analytical instrumentation, particularly gas chromatography-mass spectrometry (GC-MS) systems. This guide will serve as a detailed resource for researchers and scientists seeking to leverage the unique attributes of this compound in their work.

Physicochemical Properties: A Foundation of Stability and Performance

The utility of this compound as a calibration standard is intrinsically linked to its robust physical and chemical properties. The substitution of hydrogen with fluorine atoms creates strong carbon-fluorine bonds, which are the strongest in organic chemistry.[3] This results in a molecule that is resistant to degradation under a wide range of chemical and thermal conditions.[2]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3330-16-3 | |

| Molecular Formula | C₁₁HF₂₃O₃ | |

| Molecular Weight | 618.09 g/mol | |

| Appearance | Colorless, clear liquid | |

| Boiling Point | >200°C | |

| Density | 1.7 - 1.9 g/cm³ | |

| Solubility | Soluble in fluorinated solvents; insoluble in water, alcohols, and hydrocarbon solvents. | |

| Thermal Stability | Stable at high temperatures (resistant to temperatures above 300°C). | |

| Chemical Stability | Resistant to strong acids, strong alkalis, and oxidants. |

Core Application: Mass Spectrometer Tuning and Calibration

The primary and most critical application of this compound is as a tuning and calibration standard for mass spectrometers. Instrument tuning is a fundamental procedure to optimize the performance of a mass spectrometer, ensuring high sensitivity, resolution, and mass accuracy.

The "Why": Advantages of Perfluorinated Ethers as Calibration Compounds

Perfluorinated compounds like this compound are ideal for this purpose for several key reasons:

-

Well-Defined Mass Spectrum: These compounds produce a consistent and predictable fragmentation pattern upon ionization, with characteristic peaks across a wide mass range. This allows for accurate calibration of the mass axis.

-

Chemical Inertness: Their resistance to chemical degradation ensures that the standard remains stable over time and does not react with components of the mass spectrometer or trace contaminants in the system.[1]

-

Thermal Stability: The ability to withstand high temperatures without decomposition is crucial, especially in GC-MS systems where the compound is vaporized at elevated temperatures.[2]

-

Low Surface Energy: This property helps to prevent the compound from adsorbing to surfaces within the instrument, ensuring a clean and consistent signal.[1]

Experimental Workflow: A Step-by-Step Guide to GC-MS Tuning

The following is a generalized protocol for using this compound to tune a GC-MS system. It is essential to consult the specific manufacturer's guidelines for your instrument.

Objective: To optimize the mass spectrometer's parameters to achieve desired sensitivity, resolution, and mass accuracy.

Materials:

-

GC-MS system

-

This compound (tuning standard)

-

Appropriate solvent (e.g., perfluorohexane)

-

Gas-tight syringe

Protocol:

-

Preparation of the Standard: Prepare a dilute solution of the tuning compound in a suitable fluorinated solvent. The concentration will depend on the instrument's sensitivity and the manufacturer's recommendations.

-

Instrument Setup:

-

Ensure the GC-MS system is clean and free of contaminants.

-

Set the GC oven temperature, carrier gas flow rate, and other chromatographic parameters as per the manufacturer's tuning method.

-

Set the mass spectrometer to the appropriate tuning mode.

-

-

Introduction of the Standard: Introduce a small, precise volume of the tuning standard solution into the GC inlet using a gas-tight syringe. The compound will be vaporized and carried into the mass spectrometer.

-

Data Acquisition: The mass spectrometer will acquire a mass spectrum of the tuning compound.

-

Tuning and Optimization: The instrument's software will use the known mass-to-charge ratios of the fragment ions of the tuning compound to automatically adjust various parameters, such as lens voltages, ion source settings, and detector gain, to meet predefined performance criteria.

-

Verification: After tuning, a report is generated that shows the performance of the instrument. This should be reviewed to ensure that all parameters are within acceptable limits.

Caption: Workflow for GC-MS tuning using this compound.

Specialized Applications: Beyond Routine Calibration

While its primary role is in instrument tuning, the unique properties of this compound lend it to other specialized applications.

Proteomics Research

In the field of proteomics, where mass spectrometry is a cornerstone technology for the large-scale study of proteins, maintaining instrument performance is paramount. This compound is used to ensure the high mass accuracy and stability required for complex peptide and protein identification and quantification.[4] Its inert nature prevents interference with the biological samples being analyzed.

Environmental and Forensic Analysis

In sensitive analytical applications such as the detection of environmental contaminants or in forensic investigations, the reliability of the mass spectrometer is critical. This fluoroether serves as a dependable reference to validate instrument performance before running critical samples, ensuring the accuracy and defensibility of the data.

Synthesis of Perfluoroethers: A General Overview

The synthesis of perfluoroethers typically involves the electrochemical fluorination (ECF) of hydrocarbon ether precursors or the oligomerization of fluorinated epoxides. While the specific synthesis route for this compound is not widely published in open literature, a general understanding of perfluoroether synthesis can be informative.

A common method involves the reaction of a hydrocarbon ether with elemental fluorine in an inert solvent. This process, however, can be hazardous and requires specialized equipment. Another approach is the use of milder fluorinating agents. The synthesis of functionalized fluorosurfactants, for example, can be achieved through a two-step reaction process.[5]

Safety, Handling, and Storage: A Commitment to Laboratory Safety

As with all chemicals, proper safety protocols must be followed when handling this compound. This compound is classified as a per- and polyfluoroalkyl substance (PFAS).

Personal Protective Equipment (PPE):

-

Gloves: Nitrile gloves are recommended.

-

Eye Protection: Safety glasses or goggles should be worn.

-

Lab Coat: A standard lab coat is required to prevent skin contact.

Handling:

-

Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any vapors.[6]

-

Avoid contact with skin and eyes.

-

Prevent the formation of aerosols.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials.

Disposal:

-

Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not pour down the drain.[6]

Caption: Key safety, handling, and storage considerations for this compound.

Conclusion

This compound is a vital, albeit often overlooked, compound in the modern analytical laboratory. Its exceptional chemical and thermal stability, a direct result of its perfluorinated structure, makes it an ideal standard for the tuning and calibration of mass spectrometers. For researchers in fields ranging from proteomics to environmental science, a thorough understanding of this compound's properties and applications is essential for generating high-quality, reliable data. By adhering to the principles and protocols outlined in this guide, scientists can effectively utilize this powerful tool to advance their research endeavors.

References

- Perfluoroether - Grokipedia. (n.d.).

-

PFAS | Environmental Health & Safety - Michigan State University. (n.d.). Retrieved January 18, 2026, from [Link]

-

Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) Laboratory Procedure Manual. (n.d.). CDC. Retrieved January 18, 2026, from [Link]

-

Thermal and chemical stability: Significance and symbolism. (2025, November 5). Retrieved January 18, 2026, from [Link]

-

Perfluoroalkyl and Polyfluoroalkyl Substances. (n.d.). CDC. Retrieved January 18, 2026, from [Link]

-

Perfluoroalkyl and polyfluoroalkyl substances in the environment: Origins and feasibility in thermal desorption. (2019, January 21). Haemers Technologies. Retrieved January 18, 2026, from [Link]

-

4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. (n.d.). Retrieved January 18, 2026, from [Link]

-

PFAS Hazards and Safety Protocols for Science and STEM Instructional Spaces. (2025, September 10). NSTA. Retrieved January 18, 2026, from [Link]

-

Use of Per- and polyfluoroalkyl substances (PFAS). (n.d.). Environment, Health & Safety. Retrieved January 18, 2026, from [Link]

-

PFAS (Per and Polyfluoroalkyl Substances) / Fluorinated Chemistries. (n.d.). Chemical Safety Facts. Retrieved January 18, 2026, from [Link]

-

Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS ASMS 2015 ThP 127. (n.d.). Shimadzu. Retrieved January 18, 2026, from [Link]

-

Mass spectral studies towards more reliable measurement of perfluorooctanesulfonic acid and other perfluorinated chemicals (PFCs) in food matrices using liquid chromatography/tandem mass spectrometry. (2025, August 7). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Mass spectra of fluorocarbons. (n.d.). Retrieved January 18, 2026, from [Link]

-

Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021, February 3). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Recent developments in methods for analysis of perfluorinated persistent pollutants. (n.d.). NIH. Retrieved January 18, 2026, from [Link]

-

2H-Perfluoro(5,8-dimethyl-3,6,9-trioxadodecane) CAS 3330-16-3. (n.d.). GNEE. Retrieved January 18, 2026, from [Link]

-

Direct Interface GC/MS Method. (n.d.). EPA. Retrieved January 18, 2026, from [Link]

-

A Robust Synthesis of Fluorosurfactants with Tunable Functionalities via a Two-Step Reaction. (2025, November 3). NIH. Retrieved January 18, 2026, from [Link]

-

speed accuracy productivity. (2007, December 17). Agilent. Retrieved January 18, 2026, from [Link]

-

What is the proper procedures to conduct trimethylamine calibration on GC-MS? (2016, March 10). ResearchGate. Retrieved January 18, 2026, from [Link]

-

This compound CAS 3330-16-3. (n.d.). Retrieved January 18, 2026, from [Link]

-

Analytical Method Development of Fluorinated Silanes using Mass Spectrometry. (n.d.). Diva-portal.org. Retrieved January 18, 2026, from [Link]

-

Optimizing Conditions for GC/MS Analyses. (2020, January 20). Agilent. Retrieved January 18, 2026, from [Link]

-

Synthesis of 2-Oxaadamantane Derivatives. (n.d.). NIH. Retrieved January 18, 2026, from [Link]

-

SYNQUEST LABS. (1995, January 7). Agilent. Retrieved January 18, 2026, from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Thermal and chemical stability: Significance and symbolism [wisdomlib.org]

- 3. Perfluoroalkyl and polyfluoroalkyl substances in the environment: Origins and feasibility in thermal desorption - Haemers Technologies [haemers-technologies.com]

- 4. scbt.com [scbt.com]

- 5. A Robust Synthesis of Fluorosurfactants with Tunable Functionalities via a Two‐Step Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PFAS Hazards and Safety Protocols for Science and STEM Instructional Spaces | NSTA [nsta.org]

Navigating the Nomenclature of a Complex Fluoroether: A Technical Guide to 2H-Perfluoro-5,8-dimethyl-3,6,9-trioxadodecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the expansive and structurally diverse world of per- and polyfluoroalkyl substances (PFAS), precise chemical identification is paramount for accurate research, regulatory compliance, and effective scientific communication. This technical guide provides an in-depth exploration of the alternative names, identifiers, and contextual classification of the complex fluoroether, 2H-perfluoro-5,8-dimethyl-3,6,9-trioxadodecane . As a Senior Application Scientist, this document aims to deliver not just a list of synonyms, but a foundational understanding of the nomenclature systems and the scientific context surrounding this compound, enabling researchers to navigate the complexities of its identity with confidence.

This guide will deconstruct the various naming conventions, clarify its relationship with other notable PFAS like those associated with the GenX trade name, and provide a consolidated reference for its key identifiers and properties.

Decoding the Identity: A Multi-faceted Nomenclature

This compound is identified through several systematic and common naming conventions. Understanding the origin and application of each name is crucial for comprehensive literature searches and unambiguous reporting.

Systematic and IUPAC Nomenclature

The most precise, albeit complex, names for this compound are derived from the systematic nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). These names provide an unambiguous structural description of the molecule.

One of the IUPAC names for this compound is 1,1,1,2,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]-3-(1,2,2,2-tetrafluoroethoxy)propane . While cumbersome for daily use, this name explicitly details the arrangement of the fluoroalkyl and ether groups.

The name provided in the topic, This compound , represents a more common and semi-systematic approach to naming this fluoroether. The "2H" indicates the position of the single hydrogen atom on the second carbon of the perfluorinated dodecane backbone. The "perfluoro" prefix signifies that all other hydrogen atoms on the carbon chain have been replaced by fluorine atoms. The numerical locants and "dimethyl" and "trioxa" components specify the positions of the methyl groups and oxygen atoms (ethers) within the dodecane chain, respectively.

Chemical Abstracts Service (CAS) Number

The most universally recognized and unequivocal identifier for this chemical is its CAS Registry Number: 3330-16-3 .[1][2] This unique numerical identifier is assigned by the Chemical Abstracts Service and is independent of any naming convention, making it an essential tool for database searches and regulatory documentation.

Common Synonyms and Trade Names

In commercial and some research contexts, more practical names are often employed. For this compound, a significant alternative name is Fluoroether E-3 .[3] This name suggests its classification as a fluoroether and its place within a series of related compounds, likely designated with "E" followed by a number.

It is also important to note that this compound is sometimes referred to by its molecular formula, C11HF23O3 .

The GenX Connection: A Matter of Distinction

A critical point of clarification for researchers in the field of PFAS is the relationship between this compound and the "GenX" chemicals.

GenX is a trade name for a technology developed by DuPont (now Chemours) as a replacement for perfluorooctanoic acid (PFOA) in the manufacturing of fluoropolymers.[4] The primary chemical species associated with the GenX technology are hexafluoropropylene oxide dimer acid (HFPO-DA) and its ammonium salt.[4]

Structurally, this compound (C11HF23O3) is a distinct and different molecule from HFPO-DA (C6HF11O3).

However, the manufacturing process for GenX chemicals is known to produce various byproducts. One such identified byproduct is Fluoroether E-1 (heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether).[5] The similar nomenclature of "Fluoroether E-3" strongly suggests that it belongs to a related family of fluoroether compounds that may be formed during similar fluorochemical production processes, either as byproducts or impurities. While a direct citation confirming "Fluoroether E-3" as a GenX byproduct was not found, its structural similarity and naming convention point to a probable link to fluoropolymer manufacturing streams.

Diagram: Relationship of this compound to GenX

Caption: Relationship of the subject compound to the GenX process.

Physicochemical Properties and Identifiers

A consolidated understanding of the key physicochemical properties and identifiers is essential for experimental design and data interpretation.

| Property/Identifier | Value | Source |

| Primary Name | This compound | - |

| CAS Number | 3330-16-3 | [1][2] |

| Molecular Formula | C11HF23O3 | - |

| Molecular Weight | 618.09 g/mol | [6] |

| Alternative Name | Fluoroether E-3 | [3] |

| Appearance | Colorless liquid | [7] |

| Boiling Point | 190-195 °C @ 760 mmHg | [7] |

| Density | 1.85-1.90 g/mL at 25°C | [7] |

Experimental Protocols: Identification and Analysis

The identification and quantification of this compound in various matrices typically rely on advanced analytical techniques.

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS) for Fluoroether Analysis

-

Sample Preparation:

-

For aqueous samples, solid-phase extraction (SPE) is a common pre-concentration step.

-

For solid matrices, solvent extraction followed by cleanup is necessary.

-

-

Chromatographic Separation:

-

Reverse-phase liquid chromatography is typically employed.

-

A C18 or similar column is used to separate the analyte from other components in the mixture.

-

A gradient elution with a mobile phase consisting of methanol or acetonitrile and water (often with a modifier like ammonium acetate) is used.

-

-

Mass Spectrometric Detection:

-

A tandem mass spectrometer (MS/MS) is used for sensitive and selective detection.

-

The instrument is operated in negative ion mode using electrospray ionization (ESI).

-

Specific precursor-to-product ion transitions are monitored for quantification (Multiple Reaction Monitoring - MRM).

-

Diagram: Analytical Workflow for Fluoroether Identification

Caption: General workflow for the analysis of fluoroethers.

Conclusion

This compound is a complex fluoroether with a variety of names and identifiers that are crucial for researchers to recognize. Its primary identifiers are its systematic name, the common synonym Fluoroether E-3 , and its CAS number 3330-16-3 . While it is a member of the broad class of PFAS, it is structurally distinct from the primary chemicals associated with the GenX trade name. However, its naming convention suggests a potential origin as a byproduct or impurity in fluorochemical manufacturing processes. A thorough understanding of its multifaceted nomenclature is essential for accurate scientific investigation and communication in the evolving field of environmental and health sciences.

References

-

Fluoroether E-1. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

GenX. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

-

2H-Perfluoro(5,8-dimethyl-3,6,9-trioxadodecane) CAS 3330-16-3. (n.d.). GNEE Chemical. Retrieved January 18, 2026, from [Link]

-

This compound CAS 3330-16-3. (n.d.). Warshel Chemical Ltd. Retrieved January 18, 2026, from [Link]

Sources

- 1. This compound | 3330-16-3 [chemicalbook.com]

- 2. 3330-16-3 Cas No. | 2H-Perfluoro(5,8-dimethyl-3,6,9-trioxadodecane) | Apollo [store.apolloscientific.co.uk]

- 3. scbt.com [scbt.com]

- 4. GenX - Wikipedia [en.wikipedia.org]

- 5. Fluoroether E-1 - Wikipedia [en.wikipedia.org]

- 6. warshel.com [warshel.com]

- 7. af.chem-china.com [af.chem-china.com]

An In-Depth Technical Guide to the Synthesis of 2H-Perfluoro-5,8-dimethyl-3,6,9-trioxadodecane

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2H-perfluoro-5,8-dimethyl-3,6,9-trioxadodecane, a specialized hydrofluoroether. The synthesis is strategically divided into two primary stages: the selective anionic oligomerization of hexafluoropropylene oxide (HFPO) to yield the corresponding trimer acid fluoride, followed by a two-step conversion of the terminal acyl fluoride group to the desired 2H-perfluoroether moiety. This document elucidates the underlying chemical principles, provides detailed experimental protocols, and discusses the critical parameters that influence reaction outcomes. The causality behind experimental choices is explained to provide field-proven insights for researchers in the field of fluorinated materials and medicinal chemistry.

Introduction: The Significance of this compound

This compound (CAS 3330-16-3) is a member of the per- and polyfluoroalkyl substances (PFAS) family, specifically a hydrofluoroether.[1][2][3][4] Its structure, characterized by a perfluorinated polyether backbone and a terminal difluoromethyl ether group (-OCF₂H), imparts a unique combination of properties. These include high thermal and chemical stability, low surface tension, and selective solubility, making it a compound of interest in advanced materials science, as a high-performance lubricant, a heat transfer fluid, and potentially as a component in biomedical applications.[5][6][7] The presence of the single C-H bond slightly modifies its physical and chemical properties compared to its fully-fluorinated analogue, potentially influencing its environmental fate and biological interactions.

This guide details a robust synthetic route to this specific molecule, beginning from the readily available monomer, hexafluoropropylene oxide (HFPO).

Overall Synthetic Strategy

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve the desired product selectively. The overall strategy can be conceptualized as a two-part process:

-

Part 1: Controlled Oligomerization of Hexafluoropropylene Oxide (HFPO). This initial step focuses on the selective trimerization of HFPO to produce the key intermediate, the acyl fluoride of the corresponding perfluoropolyether trimer.

-

Part 2: End-Group Modification. The terminal acyl fluoride group of the trimer is then converted to the final 2H-perfluoroether moiety. This is most reliably achieved through a two-step sequence involving the formation of a more readily reducible intermediate.

Part 1: Selective Trimerization of Hexafluoropropylene Oxide

The cornerstone of this synthesis is the controlled anionic oligomerization of HFPO. The degree of oligomerization is highly dependent on the choice of catalyst, solvent, and reaction conditions.[8][9] To favor the formation of the trimer, milder reaction conditions are generally preferred.

Mechanistic Insights

The oligomerization is initiated by a nucleophilic attack on one of the carbon atoms of the epoxide ring of HFPO.[9] The reaction typically proceeds via the formation of a perfluoroalkoxide intermediate, which then propagates by attacking subsequent HFPO molecules. The process terminates, yielding an acyl fluoride.

Experimental Protocol: Selective Trimerization

This protocol is designed to favor the formation of lower oligomers, particularly the trimer.

Materials:

| Material | CAS Number | Purity | Supplier | Notes |

| Hexafluoropropylene oxide (HFPO) | 428-59-1 | >99% | Major Chemical Supplier | Highly toxic, handle with extreme caution |

| Cesium Fluoride (CsF) | 13400-13-0 | >99% | Major Chemical Supplier | Anhydrous, freshly dried |

| Diglyme (anhydrous) | 111-96-6 | >99.5% | Major Chemical Supplier | Distilled from sodium/benzophenone |

| Dry Nitrogen (N₂) | 7727-37-9 | >99.99% | Gas Supplier | For inert atmosphere |

Procedure:

-

Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, a gas inlet adapter, and a thermocouple is assembled under a positive pressure of dry nitrogen.

-

Catalyst and Solvent Addition: Anhydrous cesium fluoride (0.1 eq) and anhydrous diglyme are added to the reaction flask. The mixture is stirred to ensure a fine suspension of the catalyst.

-

HFPO Addition: The reaction vessel is cooled to 0-5 °C using an ice bath. HFPO gas is then bubbled through the stirred suspension at a controlled rate. The reaction is exothermic and the temperature should be carefully monitored and maintained.

-

Reaction Monitoring: The progress of the reaction can be monitored by the uptake of HFPO gas. For selective trimerization, the reaction is typically run for a shorter duration compared to the synthesis of higher molecular weight polymers.

-

Work-up: Upon completion, the reaction mixture is carefully quenched. The resulting mixture contains the desired trimer acyl fluoride along with other oligomers. Fractional distillation under reduced pressure is employed to isolate the trimer acyl fluoride.

Expected Outcome:

The primary product is perfluoro-5,8-dimethyl-3,6,9-trioxadodecanoyl fluoride. The yield of the trimer is highly dependent on the precise control of reaction time and temperature.

Part 2: Conversion of the Acyl Fluoride to the 2H-Perfluoroether

The conversion of the perfluorinated acyl fluoride to the -OCF₂H group is a challenging transformation. A direct, single-step reduction is not well-documented. Therefore, a two-step approach is proposed, proceeding through a perfluoropolyether alcohol intermediate.

Step 1: Reduction of the Acyl Fluoride to a Primary Alcohol

The perfluorinated acyl fluoride is first reduced to the corresponding primary alcohol. Sodium borohydride is a suitable reagent for this transformation, often used in combination with a protic solvent.[10][11][12]

Experimental Protocol: Alcohol Formation

Materials:

| Material | CAS Number | Purity | Supplier | Notes |

| Perfluoro-5,8-dimethyl-3,6,9-trioxadodecanoyl fluoride | N/A | Purified | From Part 1 | Handle with care, corrosive |

| Sodium Borohydride (NaBH₄) | 16940-66-2 | >98% | Major Chemical Supplier | Moisture sensitive |

| Anhydrous Ethanol | 64-17-5 | >99.5% | Major Chemical Supplier | |

| Diethyl Ether (anhydrous) | 60-29-7 | >99% | Major Chemical Supplier | |

| Hydrochloric Acid (1M) | 7647-01-0 | - | Major Chemical Supplier | For quenching |

Procedure:

-

Dissolution: The purified perfluoro-5,8-dimethyl-3,6,9-trioxadodecanoyl fluoride is dissolved in anhydrous diethyl ether in a round-bottom flask under a nitrogen atmosphere.

-

Cooling: The solution is cooled to 0 °C in an ice bath.

-

Reducing Agent Addition: A solution of sodium borohydride in anhydrous ethanol is added dropwise to the stirred solution of the acyl fluoride. The addition rate should be controlled to maintain the temperature below 10 °C.

-

Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3-4 hours.

-

Quenching and Extraction: The reaction is carefully quenched by the slow addition of 1M hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude alcohol.

-

Purification: The crude product is purified by fractional distillation under vacuum to yield 2H,2H-perfluoro-5,8-dimethyl-3,6,9-trioxadodecan-1-ol.

Step 2: Conversion of the Perfluorinated Alcohol to the 2H-Perfluoroether

Characterization of the Final Product

Thorough characterization of the final product is essential to confirm its identity and purity. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should show a characteristic triplet of triplets for the single proton in the -OCF₂H group due to coupling with the two adjacent fluorine atoms and potentially longer-range couplings.

-

¹⁹F NMR: This is the most informative technique for fluorinated compounds. The spectrum will be complex, with distinct signals for each unique fluorine environment. The chemical shifts and coupling patterns will be characteristic of the perfluorinated polyether backbone and the -OCF₂H group.[13][14][15][16]

-

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

Predicted NMR Data:

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 5.5 - 6.5 | Triplet of triplets (tt) | -OCH F₂ |

| ¹⁹F | -80 to -85 | Multiplet | -CF₃ |

| ¹⁹F | -130 to -145 | Multiplet | -OCF₂ CF- |

| ¹⁹F | -140 to -150 | Multiplet | -CF (CF₃)- |

| ¹⁹F | -90 to -100 | Doublet of triplets (dt) | -OCF₂ H |

Safety Considerations

The synthesis of this compound involves the use of highly toxic and reactive materials.

-

Hexafluoropropylene oxide (HFPO): is an extremely toxic and volatile substance. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a full-face respirator with an appropriate cartridge.

-

Perfluorinated Acyl Fluorides: are corrosive and react with moisture. Handle in an inert atmosphere.

-

Sodium Borohydride: is a flammable solid and reacts with water to produce hydrogen gas.

A thorough risk assessment should be conducted before commencing any experimental work.

Conclusion

The synthesis of this compound is a challenging but feasible process for experienced synthetic chemists. The key to a successful synthesis lies in the precise control of the anionic oligomerization of HFPO to selectively form the trimer, followed by a robust method for the conversion of the resulting acyl fluoride to the desired 2H-perfluoroether. This guide provides a scientifically grounded framework for approaching this synthesis, highlighting both established methodologies and areas requiring further investigation. The insights provided herein are intended to empower researchers to explore the synthesis and applications of this and other novel fluorinated compounds.

References

-

Ngai, M.-Y., et al. (2019). Radical Difluoromethoxylation. Visible Light Photoredox Catalysis. [Link]

-

TOPDA (n.d.). PFPE Derivatives | Perfluoropolyether Derivatives. TOPDA Fluorosilicones. [Link]

-

Psarras, T. (1972). Synthesis of Perfluoroaliphatic Ether Monomers. Part II. Defense Technical Information Center. [Link]

- 3M Innovative Properties Company. (2000). Process for preparing hydrofluoroethers. U.S.

-

ChemRxiv. (2022). QM Assisted ML for 19F NMR Chemical Shift Prediction. [Link]

-

University of California, Santa Barbara. (n.d.). 19Flourine NMR. NMR Facility. [Link]

-

Reagent Guide. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

-

SciSpace. (2007). Research on the influence of parameters on hexafluoropropylene oxide oligomerization in the presence of complex amines. [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. [Link]

- 3M Innovative Properties Company. (1995). Process for converting perfluorinated esters to perfluorinated acyl fluorides and/or ketones. U.S.

-

National Institutes of Health. (2016). Catalyst-free Hydrodefluorination of Perfluoroarenes with NaBH4. [Link]

-

ResearchGate. (2017). Why some esters can be reduced by sodium borohydride?. [Link]

-

Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]

-

Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]

-

ACS Publications. (2023). Synthesis and Characterization of a Series of Biofriendly Fluoroether Betaines. [Link]

-

National Institutes of Health. (2020). Synthesis and Characterization of High-Performance Polymers Based on Perfluoropolyalkyl Ethers Using an Environmentally Friendly Solvent. [Link]

- Atochem. (1987). Process for the preparation of 2-perfluoroalkyl ethanols.

- 3M Innovative Properties Company. (2000). Process for converting an alcohol to the corresponding fluoride.

-

Royal Society of Chemistry. (2015). Fluorous Ethers. [Link]

-

MDPI. (2024). Preparation and Characterization of Perfluoropolyether-Silane@Ethye Cellulose Polymeric Microcapsules. [Link]

-

Organic Chemistry Portal. (n.d.). Acyl fluoride synthesis by fluorination. [Link]

-

ResearchGate. (2023). Sustainable Synthesis of Acyl Fluoride via 1,3‐Chelation‐Assisted Transhalogenation and Its Application in the Valorization of Biomass‐Derived Alcohol in Aqueous System. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. 3330-16-3 Cas No. | 2H-Perfluoro(5,8-dimethyl-3,6,9-trioxadodecane) | Apollo [store.apolloscientific.co.uk]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. scbt.com [scbt.com]

- 5. Synthesis and Characterization of a Series of Biofriendly Fluoroether Betaines. | Semantic Scholar [semanticscholar.org]

- 6. Synthesis and Characterization of High-Performance Polymers Based on Perfluoropolyalkyl Ethers Using an Environmentally Friendly Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. US6023002A - Process for preparing hydrofluoroethers - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scispace.com [scispace.com]

- 14. 19Flourine NMR [chem.ch.huji.ac.il]

- 15. 19F [nmr.chem.ucsb.edu]

- 16. colorado.edu [colorado.edu]

An In-Depth Technical Guide to the Solubility of 2H-perfluoro-5,8-dimethyl-3,6,9-trioxadodecane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2H-perfluoro-5,8-dimethyl-3,6,9-trioxadodecane, a highly fluorinated ether of significant interest in various advanced applications, including drug delivery and specialty materials. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this guide synthesizes information on its physicochemical properties, general solubility principles of fluorinated ethers, and provides a detailed experimental protocol for determining its solubility in organic solvents. This document is intended to equip researchers and professionals with the foundational knowledge and practical methodology to effectively utilize and characterize this unique fluoroether.

Introduction: The Unique Profile of this compound

This compound (CAS No. 3330-16-3) is a hydrofluoroether (HFE) that belongs to a class of compounds known for their unique combination of properties, including high density, low surface tension, and immiscibility with many hydrocarbon and aqueous systems.[1] Its structure, featuring a partially fluorinated alkyl chain with ether linkages, imparts a unique solubility profile that is critical to its application in specialized fields. Understanding its behavior in various organic solvents is paramount for formulation development, reaction chemistry, and purification processes.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the cornerstone for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₁HF₂₃O₃ | [2][3] |

| Molecular Weight | 618.09 g/mol | [2][3] |

| Appearance | Clear, colorless to almost colorless liquid | [2] |

| Boiling Point | 151-154 °C | [2] |

| Density | 1.723 g/mL | [2] |

| Refractive Index | 1.2654 | [2] |

These properties indicate a high molecular weight, dense liquid with a boiling point suitable for a range of thermal conditions. The high degree of fluorination is a key determinant of its solubility characteristics.

Principles of Fluorinated Ether Solubility in Organic Solvents

Fluorinated compounds exhibit "fluorophilicity," a tendency to interact favorably with other fluorinated molecules and less so with hydrocarbons or polar molecules. This leads to the general rule that "like dissolves like" still applies, but with a fluorinated twist.

-

Miscibility with Non-Polar Solvents: Perfluorinated compounds, including ethers, generally exhibit higher miscibility with non-polar, low-cohesive-energy-density solvents.[4] Solvents like hexane and other alkanes are more likely to be miscible with this compound than polar solvents. However, even with non-polar solvents, complete miscibility is not guaranteed and is dependent on the specific intermolecular interactions.[5]

-

Immiscibility and Biphasic Systems with Polar Solvents: Perfluorinated liquids are famously immiscible with many common organic solvents, particularly polar ones like methanol, ethanol, and acetone.[1] This immiscibility leads to the formation of distinct liquid-liquid phases, a property exploited in "fluorous biphasic catalysis" where a fluorinated catalyst resides in a separate phase from the organic reactants and products.[1] It is highly probable that this compound will form biphasic systems with many polar organic solvents. The solubility of the fluorinated ether in the organic phase, and vice-versa, is expected to be low.

-

Influence of the Hydrocarbon Moiety: The presence of a hydrogen atom (the "2H-" prefix) indicates that this is a hydrofluoroether (HFE). This small hydrocarbon character can slightly increase its miscibility with some organic solvents compared to its fully perfluorinated analogue. However, the overwhelming influence of the long perfluoroalkyl chains will still dominate its solubility profile, making it largely "fluorophilic" and "lipophobic."

-

Solvent Polarity, Size, and Shape: The miscibility of ethers with perfluorocarbons has been shown to be highly dependent on the polarity, size, and shape of the ether molecule.[4] While our focus is the solubility of a fluoroether in organic solvents, the same principles of intermolecular forces apply. Solvents with a molecular structure that can more effectively interact with the fluoroether will exhibit higher solubility.

Experimental Determination of Solubility: A Practical Workflow

Given the absence of readily available data, empirical determination of the solubility of this compound in specific organic solvents is essential for any research or development application. The following section provides a detailed, step-by-step protocol based on established methods for determining liquid-liquid equilibria.

Recommended Methodology: Isothermal Shake-Flask Method (Adapted from OECD Guideline 107)

The shake-flask method is a widely accepted technique for determining the partition coefficient and, by extension, the mutual solubility of two liquids.[6][7] This protocol is adapted for determining the solubility of a liquid fluoroether in an organic solvent at a specific temperature.

Caption: Workflow for determining the solubility of this compound.

Detailed Experimental Protocol

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (e.g., hexane, toluene, acetone, ethanol) (high purity)

-

Centrifuge tubes with screw caps

-

Thermostatic shaker or water bath

-

Centrifuge

-

Gas-tight syringes for sampling

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Mass Spectrometry, GC-MS)

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Pre-saturation of Solvents:

-

To account for the mutual solubility of the two liquids, pre-saturate the organic solvent with the fluoroether and the fluoroether with the organic solvent.

-

In a large vessel, mix a significant volume of the organic solvent and this compound (e.g., a 1:1 volume ratio).

-

Shake vigorously for an extended period (e.g., 24 hours) at the desired experimental temperature.

-

Allow the phases to separate completely. The upper phase will be the organic solvent saturated with the fluoroether, and the lower phase will be the fluoroether saturated with the organic solvent. Use these pre-saturated solvents for the subsequent steps.

-

-

Preparation of Test Mixtures:

-

In a series of centrifuge tubes, prepare mixtures of the pre-saturated organic solvent and the pre-saturated this compound in varying volume ratios (e.g., 9:1, 5:5, 1:9). This ensures that saturation is approached from both directions.

-

-

Equilibration:

-

Place the sealed centrifuge tubes in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Shake the mixtures for a predetermined time to ensure equilibrium is reached. A preliminary experiment to determine the time to reach equilibrium is recommended (e.g., by analyzing samples at different time points until the concentration in each phase becomes constant). 24 to 48 hours is a typical starting point.[6]

-

-

Phase Separation:

-

After shaking, transfer the tubes to a centrifuge.

-

Centrifuge at a sufficient speed and for a sufficient time to ensure a clear and sharp separation between the two liquid phases. This is crucial to avoid cross-contamination during sampling.

-

-

Sampling:

-

Carefully, without disturbing the interface, take a precise volume from the center of each phase using a gas-tight syringe.

-

Immediately transfer the samples to volumetric flasks for dilution and subsequent analysis.

-

-

Quantitative Analysis:

-

Analyze the concentration of this compound in the organic solvent phase and the concentration of the organic solvent in the fluoroether phase.

-

Gas Chromatography with Mass Spectrometry (GC-MS) is a suitable analytical technique due to its sensitivity and specificity.

-

Prepare a calibration curve using standards of known concentrations of the fluoroether in the organic solvent and vice-versa.

-

-

Data Calculation and Reporting:

-

From the calibration curve, determine the concentration of the analyte in each phase.

-

Express the solubility as a mass/volume percentage (e.g., g/100 mL), mole fraction, or parts per million (ppm).

-

Report the solubility as the average of the determinations from the different starting volume ratios, along with the standard deviation.

-

Stability Considerations

It is important to note that some per- and polyfluoroalkyl substances (PFAS) have been shown to degrade in certain polar aprotic solvents like acetonitrile, acetone, and dimethyl sulfoxide (DMSO).[8] While this compound is expected to be relatively stable, it is advisable to conduct preliminary stability studies, especially if the solubility experiments are to be performed over extended periods or at elevated temperatures in these types of solvents.

Conclusion

This compound is a specialty fluoroether with a solubility profile dominated by its highly fluorinated nature. While specific quantitative solubility data is scarce, its behavior can be predicted based on the principles of fluorophilicity, leading to likely miscibility with some non-polar organic solvents and immiscibility with most polar organic solvents. For precise formulation and process design, empirical determination of its solubility in solvents of interest is crucial. The detailed experimental protocol provided in this guide offers a robust framework for researchers to obtain reliable and accurate solubility data, thereby enabling the effective application of this unique compound in drug development and other advanced scientific fields.

References

-

ASTM D2780-92(2002)e1, Standard Test Method for Solubility of Fixed Gases in Liquids, ASTM International, West Conshohocken, PA, 2002,

-

DECHEMA. (n.d.). VAPOR-LIQUID EQUILIBRIUM DATA COLLECTION Chemistry Data Series. Retrieved from [Link]

-

eCFR. (n.d.). 40 CFR 799.6755 -- TSCA partition coefficient (n-octanol/water), shake flask method. Retrieved from [Link]

- Horvath, I. T., et al. (2015). Fluorous Ethers. RSC Green Chemistry.

-

GOV.UK. (n.d.). Estimating the octanol-water partition coefficient for chemical substances. Retrieved from [Link]

- Kerton, F., & Marriott, R. (2013). Alternative Solvents for Green Chemistry. Royal Society of Chemistry.

- Gladysz, J. A., & Curran, D. P. (Eds.). (2004). Handbook of Fluorous Chemistry. Wiley-VCH.

- OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties. Paris: OECD Publishing.

- OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties. Paris: OECD Publishing.

-

Patsnap. (n.d.). Solubility of perfluorinated polyethers in fluorinated solvents. Retrieved from [Link]

-

Phytosafe. (n.d.). OECD 107, OECD 117 and OECD 123. Retrieved from [Link]

- ResearchGate. (2021). On the miscibility of ethers and perfluorocarbons. An experimental and theoretical study.

- ResearchGate. (2002). The factors that influence solubility in perfluoroalkane solvents.

- Re-Solv. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. Environmental Science & Technology.

- Wang, Z., et al. (2020). Predictions of the vapor-liquid equilibrium data for low-GWP Hydrofluorocarbons + polyethylene-glycol dimethylether solvents by modified UNIFAC model. E3S Web of Conferences, 189, 01014.

- Yalkowsky, S. H., He, Y., & Jain, P. (2016).

- Zhang, Y., et al. (2018). PFOS solubility in different organic solvents (a) and alcoholic...

-

Scribd. (n.d.). ASTM 1148 Solubilidad en Agua. Retrieved from [Link]

-

Phenomenex. (n.d.). Solvent Miscibility Table. Retrieved from [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. This compound | 3330-16-3 [chemicalbook.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 7. eCFR :: 40 CFR 799.6755 -- TSCA partition coefficient (n-octanol/water), shake flask method. [ecfr.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Thermal Stability of 2H-perfluoro-5,8-dimethyl-3,6,9-trioxadodecane

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability of 2H-perfluoro-5,8-dimethyl-3,6,9-trioxadodecane (CAS: 3330-16-3), a hydrofluoroether (HFE) of interest for specialized applications in research and industry. While specific, peer-reviewed thermal decomposition data for this exact molecule is not extensively published, this document establishes a robust analytical strategy grounded in the well-documented behavior of structurally analogous perfluoropolyethers (PFPEs) and other HFEs. We will detail the core analytical techniques, provide field-proven experimental protocols, discuss the critical factors influencing degradation, and interpret expected results. This guide is intended for researchers, chemists, and engineers requiring a deep understanding of the operational limits and degradation pathways of this and similar fluorinated ether compounds.

Introduction: The Molecular Context of Stability

This compound is a complex fluorinated ether. Its molecular structure, featuring a partially fluorinated backbone, ether linkages, and a terminal hydrogen atom, dictates its unique physicochemical properties, including its thermal stability.

-

Carbon-Fluorine Bonds: The molecule's foundation is the C-F bond, one of the strongest single bonds in organic chemistry (bond energy ~485 kJ/mol).[1] This imparts the exceptional chemical inertness and inherent thermal resistance characteristic of all per- and polyfluoroalkyl substances (PFAS).[1]

-

Ether Linkages (C-O-C): The presence of three ether groups provides flexibility but also introduces potential points of weakness in the molecular backbone compared to a fully perfluorinated alkane structure.[2]

-

The Terminal Hydrogen (C-H): The single C-H bond makes this a hydrofluoroether (HFE), distinguishing it from fully perfluorinated PFPEs. This site can be a target for specific degradation reactions, although studies on similar hydrofluorocarbons suggest that C-C bond fission is often the more dominant initial step in thermal decomposition over HF elimination.[3]

Understanding the thermal limits of this fluid is critical for its safe and effective use in applications such as high-performance lubricants, heat transfer fluids, or specialty solvents, where it may be subjected to elevated temperatures.[4]

Core Analytical Methodologies for Thermal Stability Assessment

A multi-faceted approach is required to fully characterize thermal stability. This involves not only determining the temperature at which mass loss occurs but also identifying the nature of the decomposition products.

Thermogravimetric Analysis (TGA)

TGA is the cornerstone technique for assessing thermal stability. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5] The resulting data provides a clear picture of the onset of decomposition, the rate of degradation, and the presence of different decomposition stages.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled. While not a direct measure of stability, it is essential for identifying phase transitions (melting, boiling) and exothermic or endothermic decomposition events that TGA alone cannot characterize.

Evolved Gas Analysis (EGA): TGA-MS and TGA-FTIR

To understand the degradation mechanism and potential hazards, it is crucial to identify the gaseous byproducts. Hyphenated techniques that couple the TGA instrument to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) are indispensable.[6][7] These methods provide real-time identification of the volatile species released as the material decomposes.[8]

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to provide a robust and reproducible assessment of thermal stability. The causality behind key parameter choices is explained to ensure scientific integrity.

General Sample Preparation

-

Rationale: Contaminants can drastically alter decomposition behavior. A clean, representative sample is paramount.

-

Procedure:

-

Ensure the liquid sample is free of visible particulates or immiscible layers.

-

Use alumina (Al₂O₃) crucibles for TGA/DSC analysis, as they are inert at high temperatures.[9] If catalytic effects of the crucible material are a concern, platinum crucibles are an alternative.

-

For a typical analysis, dispense 5–15 mg of the liquid into the crucible.[6][9]

-

Expert Insight: Using too small a sample may not be representative, while too large a sample can lead to thermal gradients and poor resolution of decomposition events.[9]

-

-

Protocol: TGA for Onset of Decomposition

-

Objective: To determine the temperature at which significant mass loss begins.

-

Apparatus: Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/SDTA 851e).[5][9]

-

Methodology:

-

Place the prepared sample crucible into the TGA autosampler or balance.

-

Purge Gas Selection: Perform two separate experiments.

-

Run 1 (Inert): Nitrogen (N₂) or Argon (Ar) at a flow rate of 30-50 mL/min.[6][9]

-

Run 2 (Oxidative): Synthetic Air (or a blend of O₂/N₂) at the same flow rate.

-

Causality: An inert atmosphere reveals the intrinsic thermal stability of the molecule, while an oxidative atmosphere simulates real-world conditions where oxygen can accelerate degradation, typically at lower temperatures.[10][11]

-

-

Thermal Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10 K/min.[6]

-

Causality: A 10 K/min heating rate provides a good balance between analytical speed and the resolution of thermal events.[12] Slower rates can provide more detail but are time-consuming, while faster rates can artificially shift the observed decomposition temperature to higher values.[11]

-

-

Record the mass loss (%) as a function of temperature.

-

Protocol: TGA-MS for Evolved Gas Analysis

-

Objective: To identify the chemical nature of the gaseous decomposition products.

-

Methodology:

-

Follow the TGA procedure outlined in Protocol 3.2, typically using an inert (Helium or Argon) atmosphere as the carrier gas for better MS performance.

-

Set the heated transfer line connecting the TGA to the MS to a temperature high enough to prevent condensation of evolved products (e.g., 250-300°C).[8]

-

Configure the mass spectrometer to scan a mass-to-charge (m/z) range of approximately 10-400 amu.

-

Correlate the ion currents for specific m/z values with the mass loss events observed in the TGA data.

-

Data Interpretation and Expected Results

Interpreting the TGA Curve

The primary output from a TGA experiment is a plot of mass vs. temperature. From this curve, we extract key metrics:

-

T_onset (Onset Temperature): The temperature at which the initial, significant deviation from the baseline mass occurs. This is the most common single-value metric for thermal stability.

-

T_x% (Temperature at x% Mass Loss): The temperature at which 10% or 50% of the initial mass has been lost. This provides additional data points for comparing stability between materials.

Based on data for similar hydrofluoroethers and perfluoropolyethers, the onset of decomposition for this compound is expected to be in the range of 200-350°C. One source suggests stability up to 180°C in an inert atmosphere, with degradation above 200°C.[4] This highlights the necessity of empirical measurement.

Expected Decomposition Products